molecular formula C17H16N4O B5787958 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B5787958
M. Wt: 292.33 g/mol
InChI Key: OUXQVEZMJYGAHQ-UHFFFAOYSA-N
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Description

6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique triazoloquinazoline core, which is known for its potential biological activities. The presence of the phenyl and dimethyl groups further enhances its chemical properties, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid to facilitate the formation of the triazoloquinazoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring or the triazoloquinazoline core, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized triazoloquinazoline compounds with various substituents on the phenyl ring or the core structure.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The exact mechanism of action of 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazoloquinazoline core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with a quinazoline core, known for their diverse biological activities.

    Triazole derivatives: Compounds containing a triazole ring, often used in medicinal chemistry for their pharmacological properties.

    Benzophenone derivatives: Compounds with a benzophenone structure, used in various chemical and pharmaceutical applications.

Uniqueness

6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its fused triazoloquinazoline core, which combines the properties of both triazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6,6-dimethyl-2-phenyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-17(2)8-13-12(14(22)9-17)10-21-16(18-13)19-15(20-21)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXQVEZMJYGAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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